molecular formula C14H21N3O3 B6964010 1-Methyl-3-[4-(4-methylidenepiperidin-1-yl)-4-oxobutyl]imidazolidine-2,4-dione

1-Methyl-3-[4-(4-methylidenepiperidin-1-yl)-4-oxobutyl]imidazolidine-2,4-dione

Cat. No.: B6964010
M. Wt: 279.33 g/mol
InChI Key: RSFBHTCSDHTTHZ-UHFFFAOYSA-N
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Description

1-Methyl-3-[4-(4-methylidenepiperidin-1-yl)-4-oxobutyl]imidazolidine-2,4-dione is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and industrial chemistry. This compound features a unique structure that includes an imidazolidine-2,4-dione core, a piperidine ring, and a methylidene group, making it an interesting subject for scientific research and industrial applications.

Properties

IUPAC Name

1-methyl-3-[4-(4-methylidenepiperidin-1-yl)-4-oxobutyl]imidazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21N3O3/c1-11-5-8-16(9-6-11)12(18)4-3-7-17-13(19)10-15(2)14(17)20/h1,3-10H2,2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSFBHTCSDHTTHZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CC(=O)N(C1=O)CCCC(=O)N2CCC(=C)CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Methyl-3-[4-(4-methylidenepiperidin-1-yl)-4-oxobutyl]imidazolidine-2,4-dione typically involves multi-step organic reactionsThe reaction conditions often include the use of strong bases or acids, organic solvents, and controlled temperatures to ensure the desired product yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. Techniques such as continuous flow reactors, high-throughput screening, and automated synthesis can be employed to streamline the production process. Additionally, green chemistry principles, such as the use of environmentally friendly solvents and catalysts, can be applied to reduce the environmental impact of the synthesis .

Chemical Reactions Analysis

Types of Reactions

1-Methyl-3-[4-(4-methylidenepiperidin-1-yl)-4-oxobutyl]imidazolidine-2,4-dione can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce a wide range of substituted imidazolidine-2,4-dione derivatives .

Scientific Research Applications

1-Methyl-3-[4-(4-methylidenepiperidin-1-yl)-4-oxobutyl]imidazolidine-2,4-dione has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-Methyl-3-[4-(4-methylidenepiperidin-1-yl)-4-oxobutyl]imidazolidine-2,4-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its combination of an imidazolidine-2,4-dione core, a piperidine ring, and a methylidene group. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds .

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